molecular formula C31H27IN2OS2 B12770325 Benzothiazolium, 3-ethyl-2-(3-(2-((3-ethyl-2(3H)-benzothiazolylidene)methyl)-4H-1-benzopyran-4-ylidene)-1-propenyl)-, iodide CAS No. 54849-70-6

Benzothiazolium, 3-ethyl-2-(3-(2-((3-ethyl-2(3H)-benzothiazolylidene)methyl)-4H-1-benzopyran-4-ylidene)-1-propenyl)-, iodide

Cat. No.: B12770325
CAS No.: 54849-70-6
M. Wt: 634.6 g/mol
InChI Key: BZQQTOFURIQLHB-UHFFFAOYSA-M
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Description

Benzothiazolium, 3-ethyl-2-(3-(2-((3-ethyl-2(3H)-benzothiazolylidene)methyl)-4H-1-benzopyran-4-ylidene)-1-propenyl)-, iodide is an organic compound with the molecular formula C22H23IN2S2. It is a derivative of benzothiazole and is known for its unique chemical properties and applications in various fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazolium, 3-ethyl-2-(3-(2-((3-ethyl-2(3H)-benzothiazolylidene)methyl)-4H-1-benzopyran-4-ylidene)-1-propenyl)-, iodide typically involves the reaction of 3-ethyl-2-methylbenzothiazolium iodide with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dichloromethane and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Benzothiazolium, 3-ethyl-2-(3-(2-((3-ethyl-2(3H)-benzothiazolylidene)methyl)-4H-1-benzopyran-4-ylidene)-1-propenyl)-, iodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups replacing the iodide ion .

Scientific Research Applications

Benzothiazolium, 3-ethyl-2-(3-(2-((3-ethyl-2(3H)-benzothiazolylidene)methyl)-4H-1-benzopyran-4-ylidene)-1-propenyl)-, iodide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential use in developing new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzothiazolium, 3-ethyl-2-(3-(2-((3-ethyl-2(3H)-benzothiazolylidene)methyl)-4H-1-benzopyran-4-ylidene)-1-propenyl)-, iodide involves its interaction with molecular targets and pathways within cells. The compound’s structure allows it to interact with specific enzymes and receptors, leading to various biological effects. The presence of the benzothiazole and benzopyran rings contributes to its unique reactivity and biological activity .

Properties

CAS No.

54849-70-6

Molecular Formula

C31H27IN2OS2

Molecular Weight

634.6 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[[(4Z)-4-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]chromen-2-yl]methylidene]-1,3-benzothiazole;iodide

InChI

InChI=1S/C31H27N2OS2.HI/c1-3-32-25-14-6-9-17-28(25)35-30(32)19-11-12-22-20-23(34-27-16-8-5-13-24(22)27)21-31-33(4-2)26-15-7-10-18-29(26)36-31;/h5-21H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

BZQQTOFURIQLHB-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C3=C/C(=C/C=C/C4=[N+](C5=CC=CC=C5S4)CC)/C6=CC=CC=C6O3.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC3=CC(=CC=CC4=[N+](C5=CC=CC=C5S4)CC)C6=CC=CC=C6O3.[I-]

Origin of Product

United States

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